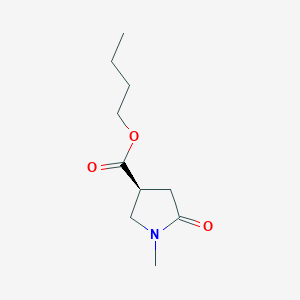
methyl(3S)-1-butyl-5-oxopyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(3S)-1-butyl-5-oxopyrrolidine-3-carboxylate is a chemical compound belonging to the class of pyrrolidine derivatives. This compound is characterized by a pyrrolidine ring substituted with a butyl group, a keto group, and a carboxylate ester group. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl(3S)-1-butyl-5-oxopyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of a butyl-substituted amine with a keto acid ester under acidic or basic conditions to form the pyrrolidine ring. The reaction conditions often involve heating and the use of solvents such as methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Methyl(3S)-1-butyl-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to substitute the ester group.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
科学的研究の応用
Methyl(3S)-1-butyl-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of methyl(3S)-1-butyl-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Pyrrolopyrazine derivatives: Known for their antimicrobial and kinase inhibitory activities.
Pyrrolone and pyrrolidinone derivatives: Exhibiting promising biological activities.
Uniqueness
Methyl(3S)-1-butyl-5-oxopyrrolidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a butyl group, keto group, and carboxylate ester group makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C10H17NO3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
butyl (3S)-1-methyl-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-3-4-5-14-10(13)8-6-9(12)11(2)7-8/h8H,3-7H2,1-2H3/t8-/m0/s1 |
InChIキー |
IZKKNIPVKGKNDW-QMMMGPOBSA-N |
異性体SMILES |
CCCCOC(=O)[C@H]1CC(=O)N(C1)C |
正規SMILES |
CCCCOC(=O)C1CC(=O)N(C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


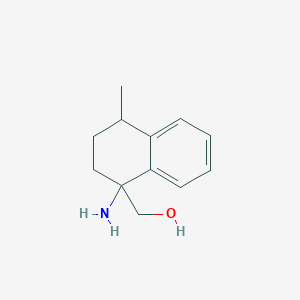
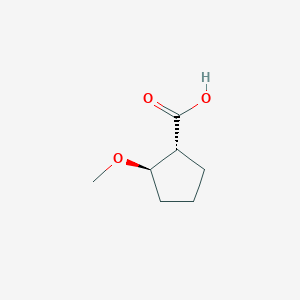
![7-Bromo-5-methoxy-1H,2H,3H-pyrrolo[2,3-C]pyridine](/img/structure/B13060928.png)
![methyl 3-amino-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B13060937.png)
![tert-butyl N-[(7S,8S)-8-hydroxy-8a-methyl-1,3,4,6,7,8-hexahydropyrrolo[2,1-c][1,4]oxazin-7-yl]carbamate](/img/structure/B13060941.png)
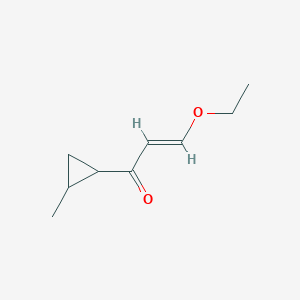
![(5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13060975.png)
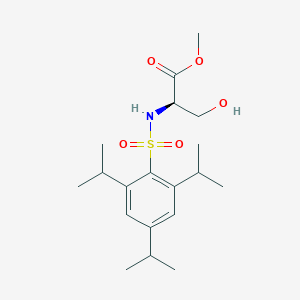
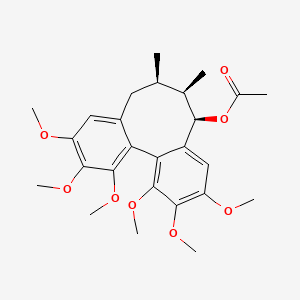
![Ethyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate](/img/structure/B13060981.png)
![2-{2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13060982.png)

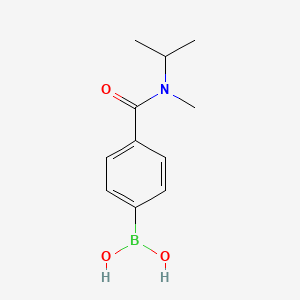
![2-[(1R)-1-Hydroxyethyl]benzonitrile](/img/structure/B13061014.png)
